Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate
Overview
Description
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound features a phenyl ring substituted with a hydroxybutyl group and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate typically involves the esterification of 4-(4-hydroxybutyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-(4-carboxybutyl)benzoic acid.
Reduction: 4-(4-hydroxybutyl)benzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems. The phenyl ring and hydroxybutyl group can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(4-hydroxyphenyl)butyl]acetate
- Methyl 2-[4-(4-hydroxyethyl)phenyl]acetate
- Methyl 2-[4-(4-hydroxypropyl)phenyl]acetate
Uniqueness
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxybutyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
164931-20-8 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 2-[4-(4-hydroxybutyl)phenyl]acetate |
InChI |
InChI=1S/C13H18O3/c1-16-13(15)10-12-7-5-11(6-8-12)4-2-3-9-14/h5-8,14H,2-4,9-10H2,1H3 |
InChI Key |
OPOLFDLQZLGSAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CCCCO |
Origin of Product |
United States |
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